molecular formula C12H7ClOS B1506460 9-Chloronaphtho[1,2-B]thiophen-3(2H)-one CAS No. 6259-73-0

9-Chloronaphtho[1,2-B]thiophen-3(2H)-one

Cat. No.: B1506460
CAS No.: 6259-73-0
M. Wt: 234.7 g/mol
InChI Key: OUNPATOKDNNIEL-UHFFFAOYSA-N
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Description

9-Chloronaphtho[1,2-B]thiophen-3(2H)-one (CAS: 6259-73-0) is a versatile benzothiophene derivative that serves as a critical synthetic intermediate in industrial and research chemistry. Its primary and well-documented application is in the synthesis of thioindigo-class vat dyes. It is a key starting material in the manufacturing of C.I. Vat Violet 4 (C.I. 73400) through its condensation with benzo[b]thiophene-2,3-dione . Furthermore, it is utilized in the production of other complex dyes, such as Vat Black 1, demonstrating its utility in generating colorants with applications ranging from textiles to specialized materials . Beyond its established role in dye chemistry, the benzo[b]thiophene core is a significant scaffold in medicinal chemistry research. Benzo[b]thiophene derivatives are investigated for a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidepressant properties . These compounds often act as key pharmacophores, sometimes serving as isosteres for naturally occurring indoles, and are found in marketed drugs like Raloxifene and Sertaconazole . While this compound itself is a building block, its structure offers researchers a pathway to novel fused heterocyclic systems for developing new therapeutic agents and functional materials . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

6259-73-0

Molecular Formula

C12H7ClOS

Molecular Weight

234.7 g/mol

IUPAC Name

9-chlorobenzo[g][1]benzothiol-3-one

InChI

InChI=1S/C12H7ClOS/c13-9-3-1-2-7-4-5-8-10(14)6-15-12(8)11(7)9/h1-5H,6H2

InChI Key

OUNPATOKDNNIEL-UHFFFAOYSA-N

SMILES

C1C(=O)C2=C(S1)C3=C(C=CC=C3Cl)C=C2

Canonical SMILES

C1C(=O)C2=C(S1)C3=C(C=CC=C3Cl)C=C2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of naphtho[1,2-b]thiophen-3(2H)-one exhibit significant anticancer properties. For instance, a study demonstrated that acyl derivatives of 3-aminonaphtho[2,3-b]thiophen-4,9-dione showed promising cytotoxicity against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation, making these compounds potential candidates for cancer therapy .

2. Drug Development
The compound has been explored as a scaffold for designing new therapeutic agents targeting hyperproliferative diseases. Methods to enhance the efficacy of existing alkylating agents have been developed using this compound as a base structure . Its modification can lead to improved pharmacological profiles, reducing side effects while maintaining therapeutic effectiveness.

3. Antiviral Properties
Recent studies suggest that derivatives of naphtho[1,2-b]thiophen-3(2H)-one may possess antiviral activity. Compounds derived from this structure have shown effectiveness against viruses such as hepatitis B . This opens avenues for further research into its potential as an antiviral drug.

Material Science Applications

1. Organic Electronics
The unique electronic properties of 9-chloronaphtho[1,2-b]thiophen-3(2H)-one make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research is ongoing to optimize its performance in these applications .

2. Fluorescent Materials
The compound has also been investigated for its fluorescent properties under UV light. This characteristic can be utilized in developing fluorescent sensors or markers in biochemical assays . The tunability of its photophysical properties through structural modifications adds to its versatility.

Case Study 1: Anticancer Efficacy

A study evaluated a series of naphtho[1,2-b]thiophen-3(2H)-one derivatives for their anticancer activity against colorectal cancer cells. The results indicated that certain modifications led to enhanced cytotoxicity compared to standard treatments. The structure-activity relationship (SAR) analysis provided insights into how specific substitutions affect biological activity .

Case Study 2: Organic Photovoltaics

In another study focusing on organic photovoltaics, researchers synthesized a new derivative of this compound and incorporated it into a photovoltaic device. The device demonstrated improved efficiency compared to devices using traditional materials, highlighting the potential for this compound in renewable energy applications .

Data Tables

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancer AgentsInduces apoptosis in cancer cell lines
Drug DevelopmentAlkylating Agent EnhancementsImproved efficacy with reduced side effects
Material ScienceOrganic ElectronicsActs as a semiconductor
Fluorescent MaterialsBiochemical SensorsExhibits strong fluorescence under UV light

Chemical Reactions Analysis

Synthetic Routes to Chlorinated Thiophene Derivatives

Chlorination of thiophene derivatives often employs electrophilic substitution or metal-mediated strategies. For example:

  • C3-Chlorination of benzothiophenes using sodium hypochlorite pentahydrate (NaClO·5H₂O) under thermal conditions (65–75°C) yields regioselective chlorination at the C3 position .

  • Vilsmeier–Haack–Arnold reaction facilitates the introduction of formyl groups, which can be further functionalized. For instance, 3-chlorobenzofuran-2-carbaldehydes are precursors to thieno[3,2-b]benzofuran systems via substitution and cyclization .

Nucleophilic Substitution

  • Chlorine at the C3 position of benzothiophene derivatives can be replaced with nucleophiles like thiols or amines. For example:

    • Treatment with Na₂S in DMF replaces Cl with -S⁻, which can be alkylated to introduce -SCH₂CO₂Me groups .

    • Reaction with arylhydrazines in glacial acetic acid enables Fischer indolization, forming fused indole-thiophene systems .

Cyclization and Annulation

  • Base-promoted cyclization of 3-aminothiophene-2-carboxylates generates thieno[3,2-b]indole frameworks .

  • 1,3-Diynes react with elemental sulfur and NaOtBu to form thiophene derivatives in a single step .

Oxidation and Side Reactions

  • S-Oxidation : Exposure to oxidants like oxone converts thiophene sulfides to sulfones, competing with chlorination at lower temperatures .

  • Hypochlorous Acidium Ion Intermediates : DFT calculations suggest chloronium ion formation during hypochlorite-mediated reactions, enabling regioselective functionalization .

Key Data from Analogous Systems

Reaction TypeConditionsProductYieldReference
C3-ChlorinationNaClO·5H₂O, 65–75°C3-Chlorobenzothiophene72%
Fischer IndolizationArylhydrazine, AcOH, 130°CThieno[3,2-b]indole60–85%
Nucleophilic Cl ReplacementNa₂S (DMF), methyl chloroacetateThieno[3,2-b]benzofuran68%

Challenges and Unresolved Pathways

  • Direct synthesis of 3-aminothiophene-2-carboxylates from chlorinated precursors remains problematic, requiring multi-step workarounds .

  • Competing oxidation pathways limit yields in hypochlorite-mediated reactions, necessitating precise temperature control .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 9-Chloronaphtho[1,2-B]thiophen-3(2H)-one with structurally related thiophen-3(2H)-one derivatives:

Compound CAS RN Molecular Formula Molecular Weight Key Features Applications
This compound 3687-67-0 C₁₇H₈BrClO₂S 442.71 Naphthalene-thiophene fusion; Cl and Br substituents; high thermal stability Dye synthesis (Vat Black 1)
Benzo[b]thiophen-3(2H)-one 130-03-0 C₈H₆OS 150.20 Benzene-thiophene fusion; ketone at 3-position Organic synthesis, materials science
Dihydrothiophen-3(2H)-one 1003-04-9 C₄H₆OS 102.15 Saturated thiophene ring; lower molecular weight Intermediate in heterocyclic chemistry
Thioaurones (e.g., 2-benzylidenebenzo[b]thiophen-3(2H)-one) N/A C₁₅H₁₀OS 238.30 Benzylidene substituent; undergoes electrocyclic ring closure at >200°C Precursor to benzothienopyrans

Key Comparative Analysis

The chlorine substituent at the 9-position introduces steric hindrance and electron-withdrawing effects, which may reduce reactivity in electrophilic substitution reactions compared to unsubstituted thiophenones .

Thermal Stability and Reactivity: Thioaurones (e.g., 2-benzylidenebenzo[b]thiophen-3(2H)-one) undergo thermal [1,3]-H shifts and electrocyclic ring closure to form benzothienopyrans at >200°C . In contrast, this compound exhibits higher thermal stability, as evidenced by its use in dyeing processes requiring elevated temperatures .

Applications: Dyes: this compound is specialized for Vat Black 1 synthesis, whereas simpler thiophenones like Benzo[b]thiophen-3(2H)-one are utilized in broader organic synthesis .

Synthetic Pathways: this compound is synthesized via condensation reactions , whereas thioaurones are prepared through directed ortho-metalation followed by tandem electrocyclic processes . The latter method highlights the reactivity of benzylidene substituents, absent in the chlorine-substituted naphthothiophenone.

Research Findings

  • Substituent Impact: Chlorine and bromine substituents in this compound increase molecular weight and reduce solubility in polar solvents compared to Dihydrothiophen-3(2H)-one (soluble in ethanol and DMSO) .

Preparation Methods

General Synthetic Strategy

The synthesis of 9-Chloronaphtho[1,2-B]thiophen-3(2H)-one generally follows a pathway involving:

  • Construction of the thiophene ring fused to a naphthalene system.
  • Introduction of a chlorine substituent at the 9-position.
  • Formation of the ketone functionality at the 3-position of the thiophene ring.

This often requires electrophilic cyclization reactions, halogenation steps, and oxidation or rearrangement processes.

Electrophilic Cyclization and Halogenation

A key step in the synthesis involves electrophilic cyclization of alkynyl thioanisole derivatives to form the benzo[b]thiophene core, which is structurally related to the naphtho[1,2-b]thiophene system. For example, cyclization of substituted alkynyl thioanisoles with sodium chloride leads to 3-chloro-substituted benzo[b]thiophenes in high yields (90% or more) under mild conditions.

Table 1: Electrophilic Cyclization Reaction Conditions

Substrate Reagent(s) Temperature Yield (%) Notes
Cyclohexyl substituted alkynyl thioanisole NaCl, NaBr Room temp 90-92 Formation of 3-chloro and 3-bromo derivatives

Table 2: Multi-step Synthesis Summary

Step Reagents/Conditions Temperature Yield (%) Product
Benzofuran-3(2H)-one to 3-chlorobenzofuran-2-carbonitrile (2a) Chlorinating agent, NH2OH·HCl, DMF 0–50 °C Not specified 3-Chlorobenzofuran-2-carbonitrile
2a to methyl 3-chlorobenzofuran-2-carboxylate (3a) EtOH reflux, HCl acidification, SOCl2 75–90 °C Not specified Methyl 3-chlorobenzofuran-2-carboxylate
3a to methyl 2-(hetarylthio)acetates (5a–c) NaSH·9H2O, DMF, methyl chloroacetate 60 °C Not specified Methyl 2-(hetarylthio)acetates
5a–c to fused methyl thiophene-2-carboxylates (7a–c) Et3N, POCl3, reflux, acid treatment 75–130 °C Not specified Fused methyl thiophene-2-carboxylates

These steps collectively enable the construction of the fused thiophene ring system with chlorine substitution and ketone functionality.

Use of Phosphorus Oxychloride (POCl3) in Cyclization and Chlorination

Phosphorus oxychloride is frequently employed as a chlorinating and cyclizing reagent. For instance, reaction mixtures containing the appropriate esters or intermediates are treated with POCl3 at elevated temperatures (80–130 °C), facilitating ring closure and chlorination simultaneously.

This reagent is critical for converting intermediate carboxylates or nitriles into the chlorinated thiophene ketone structure characteristic of this compound.

Summary Table of Key Preparation Methods

Preparation Step Key Reagents/Conditions Temperature Yield (%) Notes
Electrophilic cyclization with NaCl Alkynyl thioanisole, NaCl Room temp 90–92 Direct 3-chloro benzo[b]thiophene formation
Vilsmeier–Haack–Arnold reaction POCl3, DMF, NH2OH·HCl 0–50 °C Not specified Formation of 3-chlorobenzofuran-2-carbonitrile
Esterification and chlorination EtOH reflux, SOCl2, POCl3 75–130 °C Not specified Conversion to methyl esters and fused thiophenes
Acid-promoted cyclization and indolization AcOH, arylhydrazines, heating 100–130 °C 43–95 (for related derivatives) Critical for ring closure and ketone formation

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 9-chloronaphtho[1,2-b]thiophen-3(2H)-one, and what factors influence reaction efficiency?

  • Methodological Answer : One-pot synthesis via directed ortho-metalation (e.g., using LDA and aromatic aldehydes) is a robust approach, achieving yields >80% under optimized conditions . Condensation reactions of thiophenone derivatives with chlorinated precursors, followed by cyclization, are also effective. Key factors include temperature control (e.g., maintaining −78°C for metalation), solvent polarity (THF or Et₂O), and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) is critical to isolate the product .

Q. How can spectroscopic and chromatographic techniques be optimized for characterizing this compound?

  • Methodological Answer :

  • GC-MS : Use a non-polar column (e.g., DB-5) with a temperature gradient (50°C to 300°C at 10°C/min) to resolve retention indices (RI) for structural analogs like naphtho[1,2-b]thiophene derivatives .
  • NMR : Assign signals using 2D experiments (COSY, HSQC) to distinguish aromatic protons and confirm substitution patterns. For example, the chloro substituent at position 9 causes distinct deshielding in 13C^{13}\text{C} NMR (~125–130 ppm) .
  • XRD : Refinement with SHELXL (e.g., using anisotropic displacement parameters) ensures accurate determination of bond lengths and angles .

Q. What safety protocols are essential when handling chlorinated thiophenones in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for synthesis steps involving volatile reagents .
  • Storage : Store in sealed containers under inert gas (N₂ or Ar) to prevent degradation. Avoid exposure to moisture, which may hydrolyze the chloro group .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder or twinning) be resolved during structure refinement?

  • Methodological Answer :

  • Disorder Handling : In SHELXL, apply PART instructions and isotropic refinement for disordered atoms. For severe cases, use TWIN commands to model twinning (e.g., twin law -h, -k, -l) .
  • Validation Tools : Cross-check with WinGX’s PARST and PLATON to identify symmetry mismatches or missed higher-symmetry space groups .

Q. What mechanistic insights support the electrocyclic ring closure observed in thioaurone-derived reactions?

  • Methodological Answer : Heating thioaurones above 200°C induces a [1,3]-hydride shift followed by 6π-electrocyclic ring closure, forming benzothieno[3,2-b]pyrans. Computational studies (DFT) can model transition states, while isotopic labeling (e.g., 2H^{2}\text{H}) validates hydrogen migration pathways .

Q. How can computational methods complement experimental data in studying reactivity or regioselectivity?

  • Methodological Answer :

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict reaction pathways (e.g., nucleophilic attack at sulfur vs. carbonyl carbon). Compare HOMO/LUMO maps to rationalize regioselectivity in electrophilic substitutions .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. toluene) on reaction kinetics using AMBER or GROMACS .

Q. What strategies ensure reproducibility in multi-step syntheses involving air-sensitive intermediates?

  • Methodological Answer :

  • Schlenk Techniques : Conduct reactions under inert atmospheres using flame-dried glassware. Monitor reaction progress via in situ IR (e.g., carbonyl stretches at ~1700 cm⁻¹) .
  • Quality Control : Use LC-MS to detect byproducts (e.g., dechlorinated analogs) and adjust purification protocols .

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